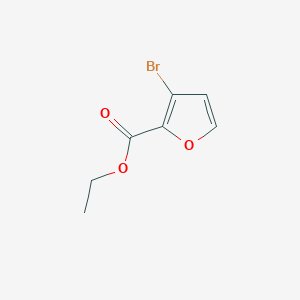

Ethyl 3-bromofuran-2-carboxylate

Vue d'ensemble

Description

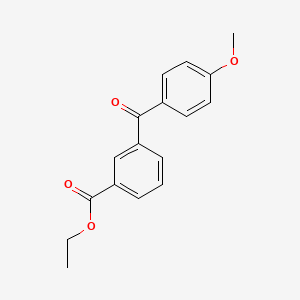

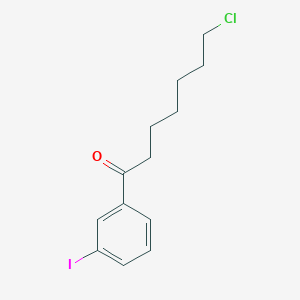

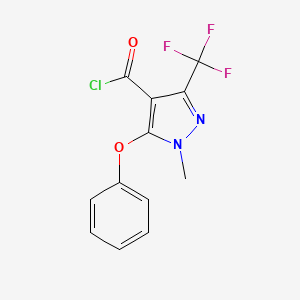

Ethyl 3-bromofuran-2-carboxylate is a chemical compound characterized by a furan ring, a carboxylate group, and a bromine atom . These components play essential roles in its chemical reactivity and other properties.

Synthesis Analysis

The synthesis of Ethyl 3-bromofuran-2-carboxylate can be achieved through various methods. One such method involves the reaction of furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride. This is then reacted with sodium bromide, and the resulting acid bromide is treated with ethanol. Another method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .

Molecular Structure Analysis

The molecular formula of Ethyl 3-bromofuran-2-carboxylate is C7H7BrO3 . The compound is characterized by a furan ring, a carboxylate group, and a bromine atom.

Chemical Reactions Analysis

Carboxylic acids, such as Ethyl 3-bromofuran-2-carboxylate, can undergo various reactions. For instance, they can be converted into acid chlorides by treatment with thionyl chloride . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.03 . It is soluble in organic solvents such as ethanol, acetone, and ether.

Applications De Recherche Scientifique

1. Metalation of Furans and Benzofurans

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the metalation of furans and benzofurans. This process involves the use of metalated species of furans and benzofurans in cross-coupling reactions and addition reactions .

- Methods of Application: The process involves lithiation, magnesation, and zincation. The use of boronated and other metalated furans and benzofurans in cross-coupling reactions, as well as the use of metalated furans and benzofurans in addition reactions, are highlighted .

- Results or Outcomes: The process results in new and interesting metalated furan and benzofuran derivatives and their novel reactions .

2. Synthesis of Coumarin-3-carboxylate Ester

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the synthesis of coumarin-3-carboxylate ester. This compound has gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications .

- Methods of Application: The synthesis involves the condensation of ethyl cyanoacetate and salicylaldehyde through a cascade process, including the Knoevenagel procedure followed by selective cyclization .

- Results or Outcomes: An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

3. Preparation of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives .

- Methods of Application: The preparation involves a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl .

- Results or Outcomes: The process results in the formation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives .

4. Metalation of Azoles and Related Five-Membered Ring Heterocycles

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the metalation of azoles and related five-membered ring heterocycles .

- Methods of Application: The process involves lithiation, magnesation, and zincation. The use of boronated and other metalated furans and benzofurans in cross-coupling reactions, as well as the use of metalated furans and benzofurans in addition reactions, are highlighted .

- Results or Outcomes: The process results in new and interesting metalated furan and benzofuran derivatives and their novel reactions .

5. Synthesis of Polysubstituted Furans

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .

- Methods of Application: The synthesis involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

- Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .

6. Synthesis of Bifuran-Based Monomers

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the synthesis of bifuran-based monomers .

- Methods of Application: The synthesis involves the oxidation of potassium formate as the anodic reaction with glassy carbon electrodes .

- Results or Outcomes: The faradaic efficiencies, yields and selectivities varied too much from reaction to .

4. Metalation of Azoles and Related Five-Membered Ring Heterocycles

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the metalation of azoles and related five-membered ring heterocycles .

- Methods of Application: The process involves lithiation, magnesation, and zincation. The use of boronated and other metalated furans and benzofurans in cross-coupling reactions, as well as the use of metalated furans and benzofurans in addition reactions, are highlighted .

- Results or Outcomes: The process results in new and interesting metalated furan and benzofuran derivatives and their novel reactions .

5. Regiospecific Synthesis of Polysubstituted Furans

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .

- Methods of Application: The synthesis involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

- Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .

6. Nickel‐Electrocatalyzed Synthesis of Bifuran‐Based Monomers

- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the nickel‐electrocatalyzed synthesis of bifuran‐based monomers .

- Methods of Application: The synthesis involves the oxidation of potassium formate as the anodic reaction with glassy carbon electrodes .

- Results or Outcomes: The faradaic efficiencies, yields and selectivities varied too much from reaction to .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEFSCZCMZCMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625726 | |

| Record name | Ethyl 3-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromofuran-2-carboxylate | |

CAS RN |

32460-07-4 | |

| Record name | Ethyl 3-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)

![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)

![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)